(3-CHLOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE
CAS No.:
Cat. No.: VC11392741
Molecular Formula: C23H27ClN2O
Molecular Weight: 382.9 g/mol
* For research use only. Not for human or veterinary use.
![(3-CHLOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE -](/images/structure/VC11392741.png)
Specification
Molecular Formula | C23H27ClN2O |
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Molecular Weight | 382.9 g/mol |
IUPAC Name | (3-chlorophenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C23H27ClN2O/c24-21-8-4-7-20(17-21)23(27)26-15-13-25(14-16-26)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-8,17,19,22H,9-16H2 |
Standard InChI Key | PNDAWGRLMNAXKL-UHFFFAOYSA-N |
SMILES | C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES | C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Introduction
Structural Characterization and Nomenclature
Chemical Identity
The compound’s IUPAC name, (3-chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone, delineates its core structure:
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A piperazine ring substituted at the 1-position with a 3-chlorophenyl methanone group.
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The 4-position of the piperazine is functionalized with a 4-phenylcyclohexyl moiety.
The molecular formula is C₃₀H₃₁ClN₂O, with a molecular weight of 483.04 g/mol (calculated via PubChem algorithms) .
Table 1: Structural comparison with analogs
Synthetic Methodologies
Core Piperazine Synthesis
The synthesis of piperazine intermediates often begins with diethanolamine and thionyl chloride, yielding bis(2-chloroethyl)methylamine hydrochloride . Subsequent reactions with 3-chloroaniline under reflux conditions (e.g., in dimethylbenzene) produce 1-(3-chlorophenyl)piperazine hydrochloride .
Functionalization with 4-Phenylcyclohexyl Groups
Introducing the 4-phenylcyclohexyl group likely involves:
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Alkylation: Reacting 1-(3-chlorophenyl)piperazine with 4-phenylcyclohexyl bromide in the presence of a base (e.g., NaOH) at 0–10°C .
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Coupling: Utilizing Buchwald-Hartwig amination or Ullmann-type reactions to attach aromatic cyclohexyl groups .
Key Reaction Conditions:
Pharmacological Inferences from Structural Analogs
Antinociceptive Activity
Arylpiperazines with 3-chlorophenyl groups, such as [(3-chlorophenyl)piperazinylpropyl]pyridazinones, demonstrate potent antinociceptive effects in murine models (hot-plate test) . These compounds show efficacy comparable to morphine, with mechanisms involving noradrenergic/serotonergic pathways .
Dopaminergic Modulation
m-Chlorophenyl-piperazine derivatives induce biphasic changes in DOPAC (a dopamine metabolite), suggesting dose-dependent modulation of dopamine autoreceptors . The target compound’s 4-phenylcyclohexyl group may enhance blood-brain barrier permeability, potentiating central nervous system activity .
Table 2: Pharmacological profiles of related compounds
*Minimal Analgesic Dose
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (≤1 mg/mL) due to hydrophobic 4-phenylcyclohexyl and chlorophenyl groups .
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Stability: Likely stable under acidic conditions but susceptible to oxidation at the methanone group .
Spectroscopic Data (Predicted)
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